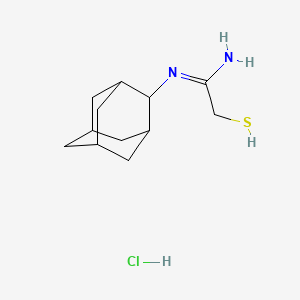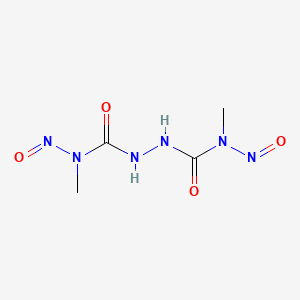
Biurea, 1,6-dimethyl-1,6-dinitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biurea, 1,6-dimethyl-1,6-dinitroso- is a chemical compound with the molecular formula C₄H₈N₆O₄ and a molecular weight of 204.1441 g/mol . It is also known by several other names, including N,N′-Dimethyl-N,N′-dinitroso-1,2-hydrazinedicarboxamide . This compound is characterized by the presence of nitroso groups and is used in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of Biurea, 1,6-dimethyl-1,6-dinitroso- typically involves the reaction of dimethylhydrazine with nitrosating agents under controlled conditions . The reaction conditions often include maintaining a specific temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Biurea, 1,6-dimethyl-1,6-dinitroso- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso groups to amino groups.
Substitution: The nitroso groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Biurea, 1,6-dimethyl-1,6-dinitroso- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Research studies utilize this compound to investigate its effects on biological systems and its potential as a biochemical tool.
Medicine: It is explored for its potential therapeutic applications, including its role in drug development.
Mécanisme D'action
The mechanism of action of Biurea, 1,6-dimethyl-1,6-dinitroso- involves its interaction with molecular targets in biological systems. The nitroso groups can participate in redox reactions, affecting cellular pathways and molecular functions. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Biurea, 1,6-dimethyl-1,6-dinitroso- can be compared with other similar compounds, such as:
N,N′-Dimethyl-N,N′-dinitroso-1,2-hydrazinedicarboxamide: Similar in structure but may have different reactivity and applications.
Hydrazodicarboxylic acid bis (methylnitrosamide): Another related compound with distinct properties and uses.
The uniqueness of Biurea, 1,6-dimethyl-1,6-dinitroso- lies in its specific chemical structure and the presence of nitroso groups, which confer unique reactivity and applications.
Propriétés
Numéro CAS |
3844-60-8 |
|---|---|
Formule moléculaire |
C4H8N6O4 |
Poids moléculaire |
204.14 g/mol |
Nom IUPAC |
1-methyl-3-[[methyl(nitroso)carbamoyl]amino]-1-nitrosourea |
InChI |
InChI=1S/C4H8N6O4/c1-9(7-13)3(11)5-6-4(12)10(2)8-14/h1-2H3,(H,5,11)(H,6,12) |
Clé InChI |
VWCDVSANFVCUOI-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)NNC(=O)N(C)N=O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


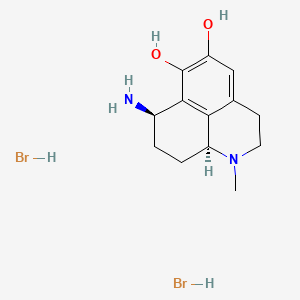
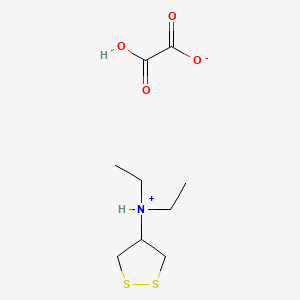
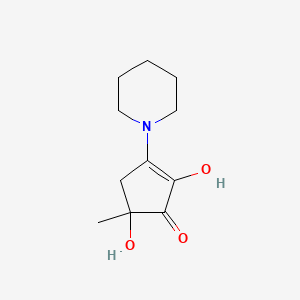

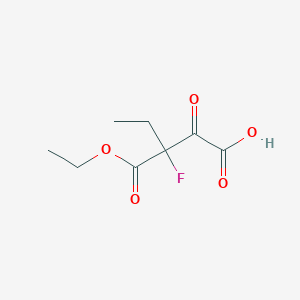

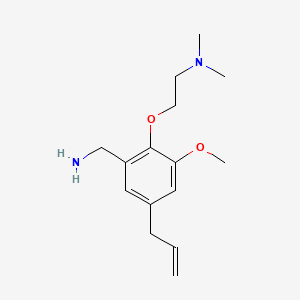
![3-Cyano-2-[4-[[2-(furan-2-yl)-5-methyl-4-oxazolyl]methoxy]-3-methoxybenzyloxy]pyridine](/img/structure/B15343633.png)

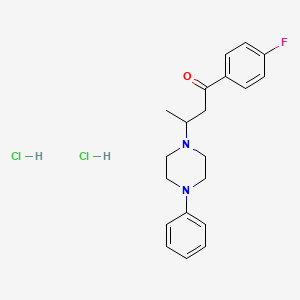
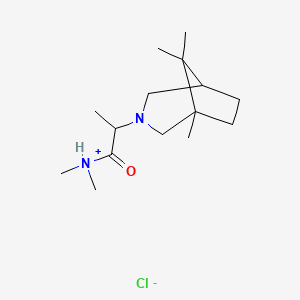
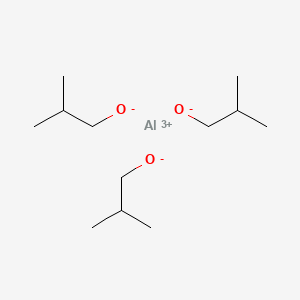
![tert-Butyl (4-{3-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-oxopropyl}phenyl)carbamate](/img/structure/B15343668.png)
